1-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]piperazine
Overview
Description
1-[3-(2-Fluorophenyl)-1H-pyrazol-5-yl]piperazine is a chemical compound that belongs to the class of piperazine derivatives It features a pyrazole ring substituted with a 2-fluorophenyl group and a piperazine moiety
Mechanism of Action
Target of Action
It’s known that piperazine derivatives, a class to which this compound belongs, have been associated with a wide range of pharmacological properties . They have been known to exhibit pharmaceutical activity as antidepressant, anxiolytic, anti-Alzheimer, antimalarial, antioxidant, anti-Parkinson, antihypertensive, antidiabetic, anticonvulsant, antidepressant, antihistaminic, antiproliferative, antiplatelet aggregation, antimicrobial, antipsychotic, and antiarrhythmic agents .
Mode of Action
The broad range of activities associated with piperazine derivatives suggests that they likely interact with multiple targets, leading to various physiological changes .
Biochemical Pathways
Given the wide range of pharmacological activities associated with piperazine derivatives, it can be inferred that this compound may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight of 180222 suggests that it may have suitable properties for absorption and distribution in the body.
Result of Action
Given the wide range of pharmacological activities associated with piperazine derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
1-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]piperazine plays a crucial role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. The interaction with cytochrome P450 can lead to the inhibition or activation of this enzyme, affecting the metabolism of other compounds. Additionally, this compound interacts with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Furthermore, this compound affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of energy within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its binding to cytochrome P450 can inhibit the enzyme’s activity, affecting the metabolism of other substrates. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in critical cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy. Long-term studies have indicated that this compound can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and adverse effects such as liver damage and altered metabolic function. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic pathways, influencing the overall metabolic state of the cell .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, the compound can be localized to the nucleus, where it interacts with transcription factors to modulate gene expression. Additionally, its presence in the mitochondria can affect mitochondrial function and cellular energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]piperazine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the 2-Fluorophenyl Group: The 2-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyrazole intermediate.
Formation of the Piperazine Moiety: The final step involves the reaction of the pyrazole derivative with piperazine under appropriate conditions, such as heating in the presence of a suitable solvent.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
1-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications:
Comparison with Similar Compounds
1-(3-Fluorophenyl)piperazine: This compound shares a similar piperazine moiety but differs in the position of the fluorine atom on the phenyl ring.
1-(4-Fluorophenyl)piperazine: Similar to the above compound but with the fluorine atom in the para position.
1-(2-Fluorophenyl)piperazine: Another similar compound with the fluorine atom in the ortho position.
Uniqueness: 1-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]piperazine is unique due to the presence of both the pyrazole ring and the piperazine moiety, which may confer distinct pharmacological properties compared to other piperazine derivatives
Properties
IUPAC Name |
1-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4/c14-11-4-2-1-3-10(11)12-9-13(17-16-12)18-7-5-15-6-8-18/h1-4,9,15H,5-8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGQQXPIRFSIHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NNC(=C2)C3=CC=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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